4-Amino-1-phenylpyrrolidin-2-one hydrochloride

Pharmaceutical formulation Biological assay Solubility

This pyrrolidinone hydrochloride features a precise 4-amino substitution on the N1-phenyl scaffold—a regioisomer not functionally interchangeable with 3-amino variants, due to distinct hydrogen-bonding and target-interaction profiles. The hydrochloride salt ensures reliable aqueous solubility, eliminating free-base precipitation issues that confound biological assay dose-response data. With a defined melting point of 182–185 °C for identity verification and a primary amine handle for focused library derivatization, this intermediate enables reproducible SAR mapping in neurological and psychiatric drug discovery programs. Insist on the correct regioisomer and salt form to maintain experimental validity.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
CAS No. 774-21-0
Cat. No. B1214056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-phenylpyrrolidin-2-one hydrochloride
CAS774-21-0
Synonymsprenalterol sulfate ester
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)N.Cl
InChIInChI=1S/C10H12N2O.ClH/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7,11H2;1H
InChIKeyYKUPNEOUQMMOGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-phenylpyrrolidin-2-one Hydrochloride (CAS 774-21-0): A Pyrrolidinone Building Block for Pharmaceutical Synthesis


4-Amino-1-phenylpyrrolidin-2-one hydrochloride is a pyrrolidinone derivative featuring a phenyl group at the N1 position and a primary amine at the C4 position [1]. It is commonly utilized as a pharmaceutical intermediate in medicinal chemistry research, particularly for the synthesis of bioactive molecules targeting neurological and psychiatric disorders [2]. The compound is supplied as a hydrochloride salt to improve aqueous solubility, a key factor for its utility in biological assays and formulation development .

Why Substituting 4-Amino-1-phenylpyrrolidin-2-one Hydrochloride with Similar Pyrrolidinones Risks Experimental Inconsistency


Pyrrolidinone-based compounds display profound differences in biological activity and physicochemical properties based on subtle structural variations . For instance, the 4-amino substituted regioisomer cannot be substituted by its 3-amino counterpart or the parent 1-phenyl-2-pyrrolidinone due to alterations in hydrogen-bonding capacity, basicity, and target interaction profiles . Furthermore, the hydrochloride salt form is essential for aqueous solubility; the free base exhibits significantly lower water solubility, which can lead to precipitation and inconsistent dosing in biological assays . Therefore, generic substitution without verifying the specific regioisomer and salt form introduces substantial variability and can invalidate experimental outcomes.

Quantitative Differentiation of 4-Amino-1-phenylpyrrolidin-2-one Hydrochloride: Evidence for Informed Procurement


Hydrochloride Salt Form Enhances Aqueous Solubility Compared to Free Base

The hydrochloride salt form of 4-amino-1-phenylpyrrolidin-2-one significantly improves aqueous solubility compared to its free base counterpart, a critical advantage for in vitro and in vivo applications [1]. While quantitative solubility data for the free base is not directly available, the hydrochloride is described as 'soluble in water' , a property typical of amine hydrochloride salts which form ionic species in solution [1]. This enhancement is essential for achieving consistent concentrations in biological assays and for formulation development.

Pharmaceutical formulation Biological assay Solubility

Regioisomeric Differentiation: 4-Amino vs. 3-Amino Substitution on Pyrrolidinone Core

The position of the amino substituent on the pyrrolidinone ring dictates the compound's interaction profile. 4-Amino-1-phenylpyrrolidin-2-one hydrochloride (CAS 774-21-0) and its 3-amino regioisomer (3-Amino-1-phenylpyrrolidin-2-one hydrochloride, CAS 1904-00-3) are distinct chemical entities with different physicochemical and biological properties [1]. The 4-amino group is positioned adjacent to the carbonyl, influencing electronic distribution and hydrogen-bonding potential differently than the 3-amino group, which is separated by an additional carbon atom. This structural variance can lead to divergent binding affinities and selectivities for biological targets . Direct comparative biological data are lacking, but the fundamental difference in molecular structure necessitates careful selection for specific research applications.

Structure-activity relationship Medicinal chemistry Isomer comparison

Functional Divergence from Parent 1-Phenyl-2-pyrrolidinone (GABA Analog)

The parent compound, 1-Phenyl-2-pyrrolidinone (CAS 4641-57-0), is a known phenyl analogue of GABA with sedative effects, decreasing exploratory behavior in rats at 50-100 mg/kg (i.v.) . The addition of a 4-amino group to form 4-amino-1-phenylpyrrolidin-2-one hydrochloride fundamentally alters the molecule's pharmacological profile. While specific activity data for the 4-amino derivative is not available in the public domain, the structural modification introduces a basic amine handle that can serve as a point for further derivatization, salt formation, and altered target engagement, moving it away from the GABAergic profile of the parent compound . This highlights the non-interchangeable nature of even closely related pyrrolidinones.

Neurological research Sedative activity GABA analog

Key Physicochemical Properties for Analytical and Formulation Work

The compound exhibits a melting point range of 182-185 °C , a critical parameter for identity verification and purity assessment. This property differs from related analogs, providing a simple, quantifiable metric for quality control. For example, the regioisomer 1-(4-aminophenyl)pyrrolidin-2-one has a different melting point (data not directly comparable but serves as a distinguishing feature). Adherence to specified melting point ensures batch-to-batch consistency and aids in polymorph identification during formulation development .

Analytical chemistry Quality control Formulation development

Optimal Research and Industrial Use Cases for 4-Amino-1-phenylpyrrolidin-2-one Hydrochloride Based on Quantified Differentiation


Aqueous-Based Biological Assays Requiring Consistent Solute Concentration

The hydrochloride salt form's enhanced water solubility makes 4-amino-1-phenylpyrrolidin-2-one hydrochloride the preferred choice for in vitro assays where compound precipitation can confound results . This property is essential for accurate dose-response curves in cell-based assays, enzymatic studies, and receptor binding experiments that utilize aqueous buffers.

Structure-Activity Relationship (SAR) Studies on Pyrrolidinone Scaffolds

The precise 4-amino substitution pattern provides a unique vector for exploring SAR around the pyrrolidinone core. This compound serves as a key intermediate for synthesizing focused libraries where the amino group can be functionalized, and the resulting derivatives can be compared against regioisomers (e.g., 3-amino analogs) to map target interactions [1].

Synthesis of Complex Pharmaceutical Intermediates

The compound is frequently employed as a building block in the multi-step synthesis of drug candidates, particularly those targeting neurological and psychiatric disorders [2]. Its amine group offers a convenient handle for coupling reactions, while the pyrrolidinone ring provides conformational constraint and metabolic stability to the final drug molecule.

Quality Control and Analytical Method Development

The well-defined melting point range (182-185 °C) serves as a reliable parameter for identity testing and purity verification . This is particularly valuable for laboratories developing HPLC or other analytical methods for this compound or its derivatives, ensuring that the starting material meets required specifications.

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